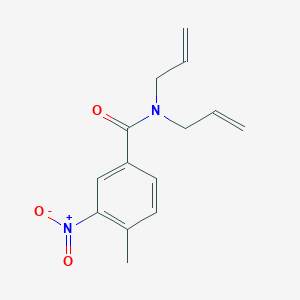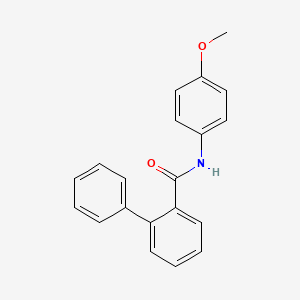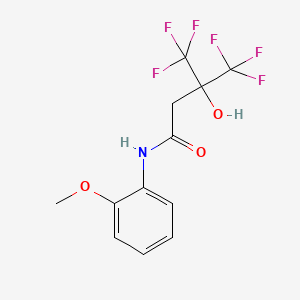
3-(4-tert-butylphenyl)-N-ethylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-tert-butylphenyl)-N-ethylacrylamide, also known as TBEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBEA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, material science, and biochemistry. In
Wissenschaftliche Forschungsanwendungen
3-(4-tert-butylphenyl)-N-ethylacrylamide has been extensively studied for its potential applications in various fields of science. In polymer chemistry, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used as a monomer to synthesize high-performance polymers with unique properties such as high thermal stability, high glass transition temperature, and excellent mechanical properties. In material science, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used to prepare functionalized nanoparticles for drug delivery and imaging applications. In biochemistry, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Wirkmechanismus
The mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide is not fully understood, but studies have suggested that it may act as a covalent inhibitor of enzymes that contain a cysteine residue. 3-(4-tert-butylphenyl)-N-ethylacrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition is believed to occur through the formation of a covalent bond between the cysteine residue of the enzyme and the acrylamide group of 3-(4-tert-butylphenyl)-N-ethylacrylamide.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-ethylacrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-tert-butylphenyl)-N-ethylacrylamide can inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. In vivo studies have shown that 3-(4-tert-butylphenyl)-N-ethylacrylamide can reduce the levels of acetylcholinesterase in the brain and improve cognitive function in animal models of Alzheimer's disease. 3-(4-tert-butylphenyl)-N-ethylacrylamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-tert-butylphenyl)-N-ethylacrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. 3-(4-tert-butylphenyl)-N-ethylacrylamide can be easily synthesized using a simple and efficient method, and the resulting product is highly pure and stable. 3-(4-tert-butylphenyl)-N-ethylacrylamide is also compatible with a wide range of experimental conditions and can be used in various assays and techniques. However, 3-(4-tert-butylphenyl)-N-ethylacrylamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and appropriate safety measures should be taken when working with 3-(4-tert-butylphenyl)-N-ethylacrylamide, and its solubility should be optimized for specific experimental conditions.
Zukünftige Richtungen
The unique properties and potential applications of 3-(4-tert-butylphenyl)-N-ethylacrylamide have generated significant interest in the scientific community, and several future directions for research can be identified. One direction is to further explore the mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide and its potential as a covalent inhibitor of enzymes. Another direction is to investigate the potential of 3-(4-tert-butylphenyl)-N-ethylacrylamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of new synthetic methods for 3-(4-tert-butylphenyl)-N-ethylacrylamide and its derivatives may enable the synthesis of new materials and polymers with unique properties.
Synthesemethoden
3-(4-tert-butylphenyl)-N-ethylacrylamide can be synthesized through a simple and efficient method using a Friedel-Crafts acylation reaction. The reaction involves the reaction of 4-tert-butylphenol with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified through column chromatography to obtain pure 3-(4-tert-butylphenyl)-N-ethylacrylamide. This method has been widely used to synthesize 3-(4-tert-butylphenyl)-N-ethylacrylamide with high yield and purity.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-5-16-14(17)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNOHUOCQDZKH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)






![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)